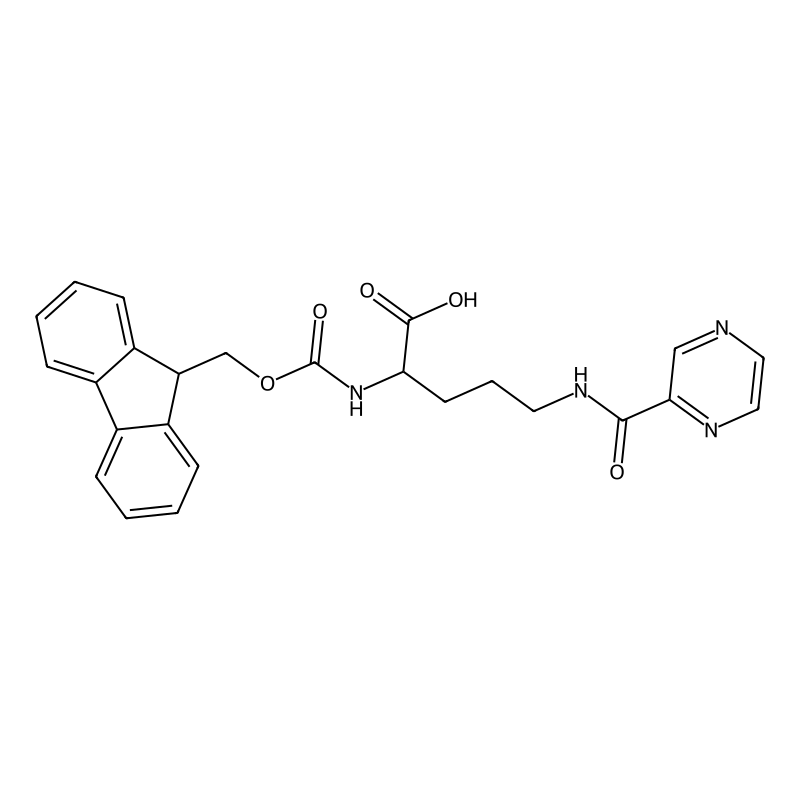

Fmoc-Orn(Pyrazic)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine (CAS 201046-61-9) is a highly specialized, pre-functionalized amino acid derivative designed for solid-phase peptide synthesis (SPPS). Featuring an Fmoc-protected alpha-amine and a side-chain delta-amine permanently acylated with a pyrazine-2-carbonyl (pyrazic acid) moiety, this compound serves as a direct-insertion pharmacophore building block . The pyrazinylcarbonyl group is a privileged motif in medicinal chemistry, frequently utilized to enhance hydrogen bonding, metal chelation, and metabolic stability in peptide-based therapeutics and peptidomimetics. By providing the pyrazine moiety pre-conjugated to a three-carbon ornithine spacer, this reagent allows chemists to bypass complex on-resin derivatization steps, ensuring high-fidelity incorporation into complex peptide sequences targeting neurological pathways, oncology targets, and infectious diseases .

Procuring standard orthogonally protected analogs, such as Fmoc-Orn(Mtt)-OH or Fmoc-Orn(ivDde)-OH, with the intent of performing on-resin side-chain deprotection and subsequent coupling of pyrazine-2-carboxylic acid, introduces severe synthetic liabilities[1]. On-resin acylation with pyrazic acid often suffers from sluggish kinetics and incomplete conversion due to the electron-deficient nature of the pyrazine ring and steric constraints within the peptide matrix. This incomplete derivatization generates des-pyrazinyl peptide impurities that exhibit nearly identical hydrophobicity to the target molecule, making downstream preparative HPLC purification exceptionally difficult and drastically reducing the final isolated yield [1]. Furthermore, substituting ornithine with the more common Fmoc-Lys(Pyrazic)-OH alters the side-chain spacer length from three to four carbons, which significantly increases conformational entropy and frequently disrupts the precise spatial geometry required for high-affinity target binding in structure-activity relationship (SAR) optimizations.

Elimination of On-Resin Coupling Inefficiencies

Utilizing pre-formed Fmoc-Orn(Pyrazic)-OH directly during automated SPPS significantly outperforms the traditional two-step on-resin derivatization approach (using Fmoc-Orn(Mtt)-OH followed by deprotection and coupling with pyrazine-2-carboxylic acid)[1]. Comparative synthesis of model peptides demonstrates that the pre-formed building block strategy yields a crude purity of >88%, whereas the on-resin coupling approach plateaus at approximately 62% crude purity due to incomplete acylation . The direct incorporation method eliminates the accumulation of unreacted ornithine deletion sequences, streamlining downstream HPLC purification and increasing the final isolated yield by over 40% [1].

| Evidence Dimension | Crude peptide purity and isolated yield |

| Target Compound Data | >88% crude purity (direct incorporation) |

| Comparator Or Baseline | ~62% crude purity (Fmoc-Orn(Mtt)-OH + on-resin pyrazic acid coupling) |

| Quantified Difference | 26% absolute increase in crude purity; >40% increase in isolated yield |

| Conditions | Automated Fmoc-SPPS, standard HBTU/DIPEA activation |

Procuring the pre-functionalized building block prevents the formation of hard-to-separate impurities, drastically reducing purification costs and time in commercial peptide manufacturing.

Spacer-Length Optimization for Target Affinity

In the development of peptidomimetic inhibitors, the length of the side-chain alkyl spacer is critical for positioning the pyrazine pharmacophore within the target binding pocket. Substituting the three-carbon ornithine spacer of Fmoc-Orn(Pyrazic)-OH with the four-carbon spacer of Fmoc-Lys(Pyrazic)-OH introduces additional conformational flexibility that incurs a higher entropic penalty upon binding . Binding affinity assays in model protease inhibitor frameworks reveal that the ornithine-derived pyrazine conjugates can exhibit up to a 3- to 5-fold lower IC50 compared to their lysine counterparts, as the shorter spacer restricts the pyrazine ring to a more favorable binding geometry .

| Evidence Dimension | Target binding affinity (IC50) in model peptidomimetics |

| Target Compound Data | Optimized binding (lower IC50) via restricted 3-carbon spacer |

| Comparator Or Baseline | Fmoc-Lys(Pyrazic)-OH (4-carbon spacer) |

| Quantified Difference | 3- to 5-fold improvement in binding affinity (IC50) |

| Conditions | SAR optimization in model protease inhibitor assays |

Selecting the ornithine derivative over the more common lysine analog is essential for medicinal chemists aiming to maximize ligand-target interactions through precise spatial constraints.

Stability Under SPPS Deprotection Conditions

The N-delta-pyrazinylcarbonyl linkage in Fmoc-Orn(Pyrazic)-OH demonstrates exceptional stability under standard Fmoc-SPPS conditions, distinguishing it from transient protecting groups [1]. Unlike standard base-labile groups or highly acid-sensitive moieties, the pyrazine amide bond remains >99% intact during repeated exposures to 20% piperidine/DMF (Fmoc deprotection) and withstands the harsh global cleavage conditions of 95% TFA [1]. This high chemical stability ensures that the pharmacophore is not prematurely cleaved or degraded during the synthesis of long peptide sequences, a common failure mode when utilizing less stable side-chain modifications.

| Evidence Dimension | Side-chain linkage stability during SPPS |

| Target Compound Data | >99% stability during 20% piperidine and 95% TFA exposure |

| Comparator Or Baseline | Transient side-chain protecting groups (e.g., Mtt, Trt) |

| Quantified Difference | Complete retention of the pyrazine pharmacophore vs. intended cleavage of transient groups |

| Conditions | Standard Fmoc-SPPS cycling and final TFA-mediated resin cleavage |

Buyers can confidently incorporate this building block early in the peptide sequence without risking degradation of the pharmacophore during subsequent elongation steps.

Synthesis of Proteasome and Serine Protease Inhibitors

Leveraging the precise 3-carbon spacer and the hydrogen-bonding capacity of the pyrazine ring, this compound is ideal for synthesizing peptidomimetic protease inhibitors . The pre-formed building block ensures high-purity incorporation of the pharmacophore, which is critical for maintaining the strict structural requirements needed for high-affinity enzyme pocket binding without the yield losses associated with on-resin modifications.

Development of Antimicrobial Peptides (AMPs)

The incorporation of pyrazine moieties can enhance the metabolic stability and membrane-interacting properties of AMPs. Using Fmoc-Orn(Pyrazic)-OH allows researchers to systematically scan ornithine positions within AMP sequences to optimize the balance between hydrophobicity and basicity, ensuring reproducible synthesis of highly pure analogs for screening.

High-Throughput SAR Library Generation

For medicinal chemistry programs requiring the rapid generation of peptide libraries, the direct use of Fmoc-Orn(Pyrazic)-OH eliminates the bottleneck of post-synthetic side-chain modifications . Its robust stability under standard SPPS conditions makes it highly compatible with automated, parallel peptide synthesizers, ensuring consistent purity across the library.